4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide
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Description
“4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide”, also referred to as BDCTB, is a chemical compound. It’s a novel compound based upon a benzimidazole thiourea moiety that has unique properties related to elastase inhibition, free radical scavenging activity, and its DNA binding ability .
Synthesis Analysis
The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure . Another method involves the reaction of 2-aminobenzoxazole with apposite benzoyl isothiocyanate .Molecular Structure Analysis
The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis
The compound was synthesized through a series of reactions involving the acid chloride of benzoic acid, potassium thiocyanate, and 4-(1H-benzo[d]imidazol-2-yl)benzenamine .Mechanism of Action
Target of Action
Similar benzamide derivatives have been found to interact with glcn-6-p synthase , a key enzyme involved in the biosynthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), an essential precursor in bacterial cell wall biosynthesis .
Mode of Action
It is known that benzamide derivatives can interact with their target proteins through binding interactions . The binding interactions of the compound with its target protein can lead to changes in the protein’s function, potentially inhibiting its activity .
Biochemical Pathways
Given its potential interaction with glcn-6-p synthase , it may affect the biosynthesis of UDP-GlcNAc and, consequently, bacterial cell wall biosynthesis .
Result of Action
Similar benzamide derivatives have shown moderate to potent antibacterial activity against both gram-positive and gram-negative bacteria , suggesting that this compound may also have antibacterial effects.
Properties
IUPAC Name |
4-benzoyl-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c30-25(19-5-2-1-3-6-19)20-11-13-21(14-12-20)26(31)29-27(32)28-23-16-15-18-10-9-17-7-4-8-22(23)24(17)18/h1-8,11-16H,9-10H2,(H2,28,29,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBPGDROEQGVSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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